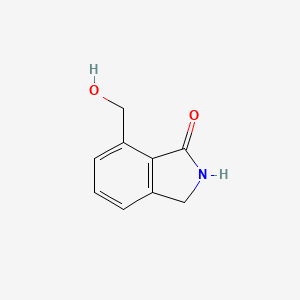

7-(羟甲基)异吲哚啉-1-酮

描述

7-(Hydroxymethyl)isoindolin-1-one is an organic compound with the molecular formula C9H9NO2 . It has a hydroxymethyl group and an isoindolone group .

Synthesis Analysis

A small library of 3-hydroxyisoindolin-1-ones, which are interesting heterocyclic compounds present in numerous natural products and pharmaceutical molecules, has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .Molecular Structure Analysis

The molecular structure of 7-(Hydroxymethyl)isoindolin-1-one is represented by the InChI code: 1S/C9H7NO2/c11-5-7-3-1-2-6-4-10-9(12)8(6)7/h1-4,11H,5H2 .Physical And Chemical Properties Analysis

The molecular weight of 7-(Hydroxymethyl)isoindolin-1-one is 161.16 Da .科学研究应用

合成和化学

- 异吲哚啉-1-酮,包括 7-(羟甲基)异吲哚啉-1-酮,由于其结构和化学性质,一直是各种合成方法的研究对象。Tsuritani 等人(2006 年)报告了一种简短而有效的异吲哚啉-1-酮合成方法,重点介绍了邻羟甲基苯甲酰胺的碱诱导环化,该邻羟甲基苯甲酰胺很容易由邻苯二甲酸酯和胺制备,主要导致 N-烷基化 (Tsuritani 等人,2006 年).

生物医学研究

- 在生物医学研究中,异吲哚啉-1-酮展示出巨大的潜力。Mehta 等人(2022 年)专注于构建一个多取代的 3-亚甲基异吲哚啉-1-酮库,并研究其抗癌活性。他们的合成方法和这些化合物的生物学特征,特别是它们对各种人类癌细胞系的抗增殖活性,特别令人感兴趣 (Mehta 等人,2022 年).

抗增殖活性

- Sović 等人(2011 年)探索了具有抗增殖活性的异吲哚啉新衍生物。他们的研究涉及合成各种 N-取代异吲哚啉-1-亚胺衍生物并评估它们对不同癌细胞系的影响 (Sović 等人,2011 年).

分子探针

- 在分子探针领域,Morris 等人(2011 年)研究了异吲哚啉亚硝基化合物在基于荧光的检测中的应用。他们使用点击化学合成了前荧光亚硝基化合物,揭示了监测涉及自由基物质的过程的巨大潜力 (Morris 等人,2011 年).

药物设计和合成

- 异吲哚啉-1-酮衍生物已被合成并评估其作为脲酶抑制剂的潜力。Peytam 等人(2019 年)描述了合成一系列这些化合物及其对菜豆脲酶的活性,突出了它们在药物设计和合成中的重要性 (Peytam 等人,2019 年).

作用机制

Target of Action

The primary target of 7-(Hydroxymethyl)isoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-breast cancer drugs .

Mode of Action

7-(Hydroxymethyl)isoindolin-1-one interacts with CDK7 through high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 . The compound shows docked pose stability, indicating a strong interaction with CDK7 .

Biochemical Pathways

The interaction of 7-(Hydroxymethyl)isoindolin-1-one with CDK7 affects the cell cycle, a biochemical pathway that controls every phase of cell division . By inhibiting CDK7, the compound can disrupt the cell cycle, potentially leading to the death of cancer cells .

Pharmacokinetics

The pharmacokinetics of 7-(Hydroxymethyl)isoindolin-1-one have been studied using molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) . These studies suggest that the compound exhibits superior qualities to known CDK7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted .

Result of Action

The inhibition of CDK7 by 7-(Hydroxymethyl)isoindolin-1-one can lead to the disruption of the cell cycle, which may result in the death of cancer cells . This makes isoindolin-1-one moieties good candidates for anti-cancer action .

属性

IUPAC Name |

7-(hydroxymethyl)-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-5-7-3-1-2-6-4-10-9(12)8(6)7/h1-3,11H,4-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBCBGBDGIYOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)CO)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696314 | |

| Record name | 7-(Hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Hydroxymethyl)isoindolin-1-one | |

CAS RN |

771-07-3 | |

| Record name | 7-(Hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol](/img/structure/B1392303.png)

![3-(Chloromethyl)-4-[(2-chloro-5-nitrophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392309.png)